6-Bromo-2-(pyridin-2-YL)chroman-4-one
Description
Properties
Molecular Formula |
C14H10BrNO2 |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
6-bromo-2-pyridin-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10BrNO2/c15-9-4-5-13-10(7-9)12(17)8-14(18-13)11-3-1-2-6-16-11/h1-7,14H,8H2 |
InChI Key |
QFZZQUZYNXDRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of 6-bromo derivatives, including 6-bromo-2-(pyridin-2-YL)chroman-4-one. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For example, compounds derived from chromanones have been tested for their cytotoxicity against human breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure of 6-bromo-2-(pyridin-2-YL)chroman-4-one suggests potential activity against key targets in cancer therapy, such as EGFR and HER2.
1.2 Inhibition of Enzymes
The compound may also serve as an inhibitor for various enzymes involved in neurodegenerative diseases. Similar halogenated compounds have demonstrated selective inhibition against monoamine oxidases (MAOs) and cholinesterases, which are critical in the treatment of conditions like Alzheimer's disease . The ability to cross the blood-brain barrier enhances its therapeutic potential.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 6-bromo-2-(pyridin-2-YL)chroman-4-one is crucial for optimizing its biological activity. Studies suggest that the presence of bromine at specific positions can enhance enzyme inhibition and cytotoxicity . The modifications on the chroman core can lead to variations in biological activity, making it essential to explore different derivatives systematically.
Synthesis and Characterization
The synthesis of 6-bromo-2-(pyridin-2-YL)chroman-4-one typically involves multi-step chemical reactions, including cyclization and halogenation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of brominated chromanones against breast cancer cell lines AU-565 and MDA-MB-231. The results showed that certain derivatives exhibited IC50 values significantly lower than conventional treatments like Lapatinib, indicating their potential as effective anticancer agents .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced damage in neuronal cells. The study found that these compounds could significantly reduce reactive oxygen species levels, suggesting their utility in treating neurodegenerative diseases .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Differences :
- 6-Bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone): This analog replaces the pyridinyl group with a 4-chlorophenyl ring. The chlorine atom at the para position of the phenyl ring induces electron-withdrawing effects, altering dipole moments and crystal packing compared to the pyridinyl variant. The ipso angle (C(14)–C(13)–C(12)) in the 4-chlorophenyl derivative is 122.3°, reflecting hybridization effects from the chlorine substituent .
- 3-(4’-Bromobenzylidene)chroman-4-one (3f): Features a benzylidene group at position 3 and bromine at the 4’ position. Its melting point (174–175°C) is higher than non-brominated analogs, highlighting bromine’s role in lattice stabilization .
- 8-Bromo-6-chloro-2-propylchroman-4-one (1k) :
Contains dual halogenation (Br at C8, Cl at C6) and an alkyl chain (propyl) at C2. The alkyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to aromatic substituents like pyridinyl .
Physicochemical Properties
Crystallographic Insights
- 6-Bromo-4′-chloroflavanone: Crystallizes in a monoclinic system (space group P2₁/c), with the 4-chlorophenyl ring adopting a quasi-equatorial orientation. The Br atom participates in weak intermolecular C–H∙∙∙Br interactions, stabilizing the lattice .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-2-(pyridin-2-yl)chroman-4-one, and how can intermediates like brominated pyridine derivatives be utilized?
- Methodology :
- Intermediate Synthesis : Use Suzuki-Miyaura coupling to introduce the pyridinyl group to the chroman-4-one scaffold. Brominated pyridine intermediates (e.g., 6-bromopyridine-2-carbaldehyde [CAS 34160-40-2]) can be prepared via nucleophilic substitution or halogenation .
- Chromanone Formation : Employ Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and brominated pyridine aldehydes, followed by cyclization under acidic conditions .
Q. How can the crystal structure of 6-Bromo-2-(pyridin-2-yl)chroman-4-one be resolved, and what software tools are recommended?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Collect intensity data using Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Use SHELXL for structure refinement, leveraging its robust algorithms for handling bromine and chlorine atoms. Validate hydrogen bonding with SHELXPRO .
Advanced Research Questions
Q. How do hydrogen bonding patterns in 6-Bromo-2-(pyridin-2-yl)chroman-4-one influence its supramolecular assembly, and how can graph set analysis resolve contradictions in crystallographic data?
- Methodology :
- Hydrogen Bond Analysis : Identify donor-acceptor pairs (e.g., O–H···N, C–H···O) using Mercury Software. Compare with Etter’s graph set notation (e.g., ) to classify motifs .
- Contradiction Resolution : Cross-validate with similar chroman-4-one derivatives (e.g., 6-bromo-4'-chloroflavanone [C15H10BrClO2]) to distinguish intrinsic vs. solvent-induced bonding variations .
Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for 6-Bromo-2-(pyridin-4-yl)chroman-4-one derivatives?
- Methodology :
- Data Reconciliation : For conflicting bond lengths, re-examine X-ray data for thermal motion artifacts using SHELXL’s ADPs (anisotropic displacement parameters). Validate via DFT calculations (e.g., B3LYP/6-31G**) .
- Dynamic Effects : Analyze NMR in DMSO-d6 to detect keto-enol tautomerism, which may explain crystallographic vs. solution-state disparities .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of chroman-4-one derivatives?
- Methodology :
- Functionalization : Introduce substituents at C-6 (Br) and C-2 (pyridinyl) to modulate electron-withdrawing effects. Assess antimicrobial activity via MIC assays against S. aureus .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Prioritize derivatives with ΔG < -8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
